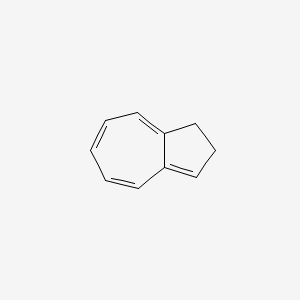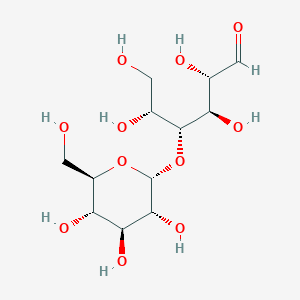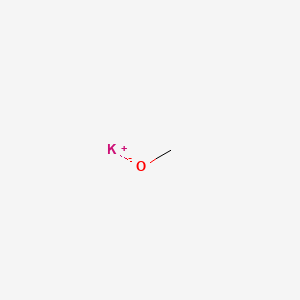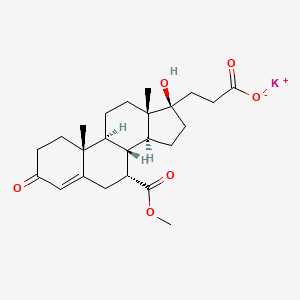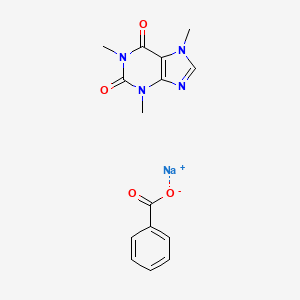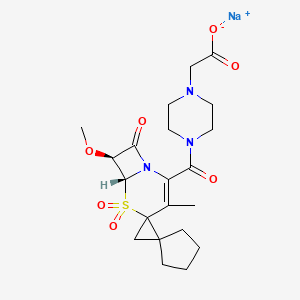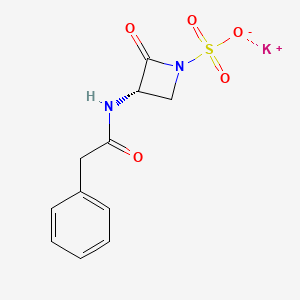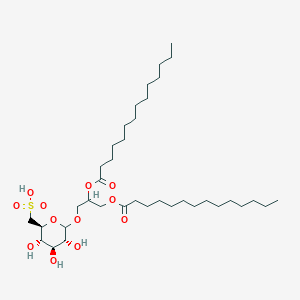
1,2-Ditetradecanoyl-3-(6-sulfoquinovopyranosyl)glycerol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-ditetradecanoyl-3-(6-sulfoquinovopyranosyl)glycerol is a glycosylglycerol derivative that is 1,2-ditetradecanoylglycerol in which the hydroxy hydrogen at position 3 has been replaced by a 6-sulfoquinovopyranosyl residue. It has a role as a mouse metabolite and a rat metabolite. It derives from a tetradecanoic acid and a 6-sulfo-D-quinovose.
科学的研究の応用
Chemoenzymatic Synthesis and Biological Evaluation
A study highlights the synthesis of sulfo-glycolipids derived from 2-O-(β-D-glucopyranosyl)glycerol with varying acyl chain lengths. These compounds, including derivatives of 1,2-Ditetradecanoyl-3-(6-sulfoquinovopyranosyl)glycerol, demonstrated antitumor properties in an in vitro assay for Epstein-Barr virus early antigen (EBV-EA) activation, suggesting potential applications in cancer research (Dangate et al., 2009).
Metabolic Roles in Non-Photosynthetic Organisms
Glycerol-3-yl 6-deoxy-6-C-sulfo-α-d-glucopyranoside, a key metabolite involved in sulfoquinovosyl diacylglycerol (SQDG) biosynthesis in photosynthetic organisms, was isolated from Rhizobium, a non-photosynthetic organism. This finding indicates similarities between the biosynthesis of SQDG in Rhizobium and photosynthetic systems, providing insights into gene overlap between these entities (Wang & Hollingsworth, 1998).
Immunomodulatory Applications
The immunosuppressive effects of synthetic sulfo-glycolipids, including 1,2-di-O-stearoyl-3-O-(6-deoxy-6-sulfo-beta-D-glucopyranosyl)-sn-glycerol (beta-SQDG-C18), were investigated. These compounds showed high inhibitory activities with low toxicities, suggesting their potential as immunosuppressive agents. The study also explored methods to enhance solubility and delivery of these compounds (Matsumoto et al., 2004).
Antitumor-Promoting Activity
Sulfoquinovosyldiacylglycerols derived from 2-O-beta-d-glucopyranosyl-sn-glycerol with varying acyl chains were prepared and tested for their anti-tumor-promoting activity. The study confirmed the importance of the 6'-sulfonate group and a free hydroxyl group on the glycerol moiety in inhibiting EBV activation (Dangate et al., 2009).
特性
分子式 |
C37H70O12S |
|---|---|
分子量 |
739 g/mol |
IUPAC名 |
[(2S,3S,4S,5R)-6-[2,3-di(tetradecanoyloxy)propoxy]-3,4,5-trihydroxyoxan-2-yl]methanesulfonic acid |
InChI |
InChI=1S/C37H70O12S/c1-3-5-7-9-11-13-15-17-19-21-23-25-32(38)46-27-30(48-33(39)26-24-22-20-18-16-14-12-10-8-6-4-2)28-47-37-36(42)35(41)34(40)31(49-37)29-50(43,44)45/h30-31,34-37,40-42H,3-29H2,1-2H3,(H,43,44,45)/t30?,31-,34-,35+,36-,37?/m1/s1 |
InChIキー |
QYYCNBNXSCGWDD-VPJOWPHRSA-N |
異性体SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC1[C@@H]([C@H]([C@@H]([C@H](O1)CS(=O)(=O)O)O)O)O)OC(=O)CCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CS(=O)(=O)O)O)O)O)OC(=O)CCCCCCCCCCCCC |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


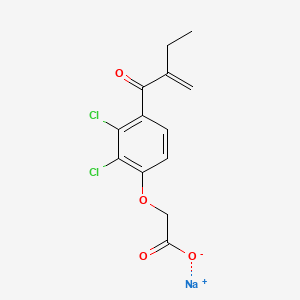
![sodium;(5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1262485.png)
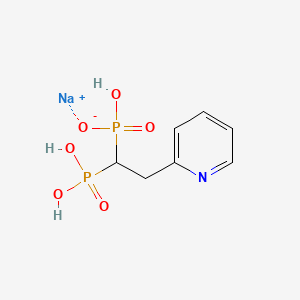
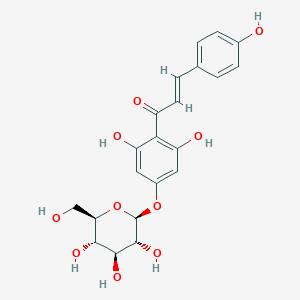
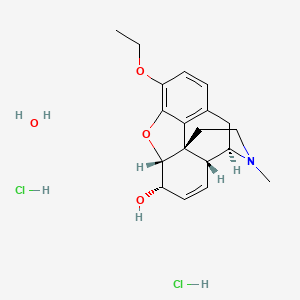
![3-[(4S,5S)-2-[4-(3-hydroxypropoxy)phenyl]-4-[oxo(1-piperidinyl)methyl]-5-phenyl-5H-oxazol-4-yl]propanoic acid tert-butyl ester](/img/structure/B1262492.png)
